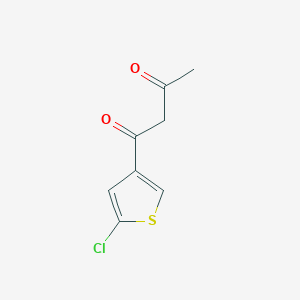
1-(5-Chlorothiophen-3-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophen-3-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and a butane-1,3-dione moiety.
Méthodes De Préparation
The synthesis of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxylic acid with butane-1,3-dione in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
1-(5-Chlorothiophen-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(5-Chlorothiophen-3-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound can be employed in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophen-3-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(5-Chlorothiophen-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Bromo-3-chlorothiophen-2-yl)butane-1,3-dione: This compound has a bromine atom in addition to the chlorine atom, which may alter its reactivity and applications.
1-(5-Chlorothiophen-2-yl)butane-1,3-dione: The position of the chlorine atom differs, which can influence the compound’s chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H7ClO2S |
|---|---|
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)2-7(11)6-3-8(9)12-4-6/h3-4H,2H2,1H3 |
Clé InChI |
MRJNUEUAMLRSMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CSC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


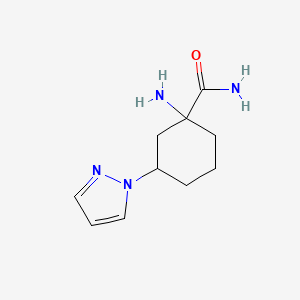

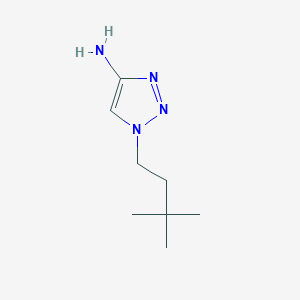
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

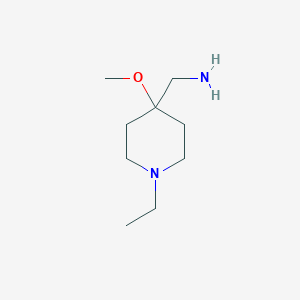
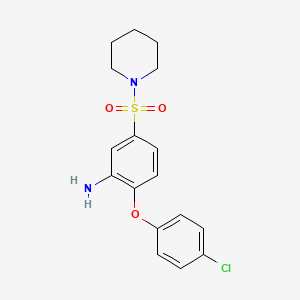
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)


![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
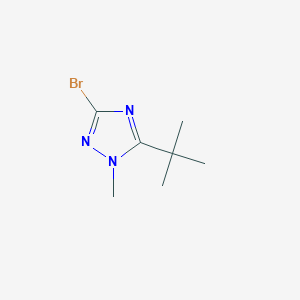
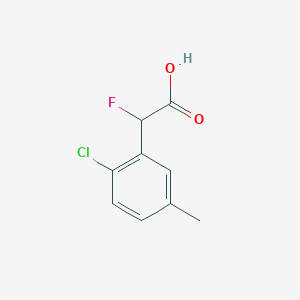
![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
